4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
This compound is a pyrimidine derivative featuring a 2,4-difluorophenylsulfonyl-substituted piperazine ring and an ethoxy group at the 6-position. Its structural complexity arises from the integration of sulfonamide and piperazine moieties, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antifungal agents) . The 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, while the ethoxy substituent may influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O3S/c1-3-26-17-11-16(20-12(2)21-17)22-6-8-23(9-7-22)27(24,25)15-5-4-13(18)10-14(15)19/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJWOBCLXMGQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.44 g/mol. The compound features a piperazine moiety linked to a pyrimidine ring, which is known to influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzyme Inhibition : Many piperazine derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The sulfonamide group can enhance binding affinity to certain receptors, potentially influencing pathways involved in cell signaling and proliferation.
Anticancer Activity
Several studies have evaluated the anticancer potential of related piperazine derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values for these compounds ranged from 10 μM to 30 μM against breast cancer cell lines MCF-7 and MDA-MB-231 .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- In Vitro Testing : Research on related compounds has shown promising antibacterial and antifungal activities. For example, pyrazole derivatives have demonstrated significant efficacy against bacterial strains and fungi .
Anti-inflammatory Effects
Piperazine derivatives are also noted for their anti-inflammatory properties:
- Mechanistic Studies : Compounds targeting cyclooxygenase (COX) enzymes have been shown to reduce inflammatory markers in vitro, suggesting that this compound may exhibit similar effects .
Case Study 1: Breast Cancer Inhibition
A study investigated the effects of a related piperazine derivative on breast cancer cells. The compound was found to significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of piperazine derivatives against various pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, supporting their potential use in treating infections caused by resistant strains .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound has been investigated for its potential in various therapeutic areas:
Anticancer Activity
Research indicates that 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine exhibits significant anticancer properties. It has been shown to:
- Inhibit cell proliferation in various cancer cell lines.
- Induce apoptosis through modulation of signaling pathways related to cell survival and growth .
Neurological Disorders
The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have demonstrated:
- Agonistic effects on certain receptors involved in mood regulation, indicating its use as an antidepressant or anxiolytic agent.
- Potential neuroprotective effects against neurodegenerative diseases by modulating oxidative stress responses.
Metabolic Disorders
Emerging research highlights the role of this compound in managing metabolic disorders such as diabetes:
- It may enhance insulin secretion through activation of G protein-coupled receptors, leading to improved glycemic control in diabetic models .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions. The following table summarizes key synthetic routes and derivatives:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Base Compound | Multi-step synthesis | Anticancer activity |
| Methylated Variant | Alkylation reactions | Enhanced receptor binding |
| Ethoxy Substituted Variant | Modification of functional groups | Improved metabolic activity |
Case Studies
Several case studies have explored the applications of this compound:
Case Study 1: Anticancer Evaluation
In vitro studies demonstrated that the compound significantly inhibited the growth of breast cancer cells, with IC50 values indicating strong cytotoxicity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Neurological Impact
A study investigating the effects on anxiety-like behaviors in rodent models found that administration of the compound resulted in reduced anxiety levels, suggesting its potential as a therapeutic agent for anxiety disorders .
Case Study 3: Diabetes Management
Research involving diabetic animal models showed that treatment with this compound led to improved insulin sensitivity and reduced blood glucose levels, highlighting its potential for developing new diabetes medications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares key structural features, synthesis pathways, and biological activities of the target compound and its analogs:
Key Findings:
Sulfonyl vs. Methanesulfonyl-substituted analogs (e.g., ) exhibit reduced steric bulk but similar enzyme-binding profiles.
The 2,4-difluorophenyl group is shared with pramiconazole (), a known antifungal agent, suggesting possible overlap in mechanism.
Synthetic Accessibility: The target compound’s synthesis likely follows established protocols for sulfonamide formation (), while thienopyrimidine analogs () require more complex cross-coupling reactions.
Q & A
Basic: What are the established synthetic routes for 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, and how do reaction conditions influence yield and purity?
Answer:
The compound’s synthesis typically involves multi-step reactions:
- Step 1: Sulfonylation of 2,4-difluorophenyl groups using sulfonyl chlorides (e.g., chlorosulfonic acid) in pyridine or DCM at 0–25°C to form the sulfonyl intermediate .
- Step 2: Piperazine ring functionalization via nucleophilic substitution or coupling reactions. For example, coupling the sulfonyl intermediate with a pyrimidine precursor (e.g., 6-ethoxy-2-methylpyrimidin-4-amine) under reflux in THF with NaH as a base .
- Step 3: Final purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Critical Factors: - Temperature control during sulfonylation minimizes side reactions (e.g., over-sulfonation).
- Solvent polarity affects coupling efficiency: polar aprotic solvents (DMF, THF) enhance nucleophilic substitution .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound, given its piperazine-sulfonyl-pyrimidine scaffold?
Answer:
SAR strategies include:
- Substitution Analysis:
- Vary the sulfonyl group (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl) to assess steric/electronic effects on target binding .
- Modify the pyrimidine’s ethoxy group (e.g., methoxy, trifluoromethyl) to alter lipophilicity and metabolic stability .
- Biological Assays:
- Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity .
- Compare IC50 values of analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .
Data Interpretation:
- Correlate logP values (calculated via HPLC) with membrane permeability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
Key Techniques:
- 1H/13C NMR: Confirm regiochemistry of the piperazine and pyrimidine moieties. For example, the ethoxy group’s triplet (δ 1.3–1.5 ppm) and the sulfonyl group’s deshielded aromatic protons (δ 7.5–8.0 ppm) .
- HRMS (ESI+): Verify molecular weight (expected [M+H]+ ~452 g/mol) and rule out impurities .
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Advanced: How can computational methods resolve contradictions in reported biological data for sulfonyl-piperazine derivatives?
Answer:
Contradictions (e.g., variable IC50 values across studies) may arise from assay conditions or off-target effects. Mitigation strategies:
- Molecular Dynamics (MD) Simulations: Model compound-target interactions over 100+ ns to identify stable binding conformations .
- QSAR Modeling: Train models on datasets with standardized assay protocols (e.g., PubChem BioAssay) to predict activity cliffs .
- Meta-Analysis: Use tools like RevMan to statistically harmonize data from disparate sources, adjusting for variables like cell line heterogeneity .
Basic: What are the documented in vitro applications of this compound in medicinal chemistry research?
Answer:
- Enzyme Inhibition: Screened against PDE4B and DYRK1A due to the pyrimidine scaffold’s ATP-competitive properties .
- Receptor Antagonism: Tested for serotonin receptor (5-HT2A) binding via radioligand displacement assays, leveraging the piperazine moiety’s flexibility .
- Antimicrobial Activity: Evaluated against Gram-positive bacteria (MIC ~8–16 µg/mL) using broth microdilution assays .
Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?
Answer:
Issues: Low aqueous solubility (<10 µg/mL) due to high logP (~3.5) .
Solutions:
- Prodrug Design: Introduce phosphate esters at the ethoxy group to enhance solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) using emulsion-solvent evaporation .
- Salt Formation: React with HCl or mesylate to improve crystallinity and dissolution rate .
Basic: What safety and handling protocols are recommended for this compound?
Answer:
- Toxicity: Limited data; assume LD50 >500 mg/kg (oral, rat) based on structural analogs. Handle with nitrile gloves and lab coat .
- Waste Disposal: Incinerate in a licensed facility (avoid aqueous release due to potential ecotoxicity) .
Advanced: How can isotopic labeling (e.g., 14C, 19F) aid in pharmacokinetic and metabolic studies?
Answer:
- 14C Labeling: Introduce at the pyrimidine’s methyl group via [14C]-methyl iodide alkylation to track absorption/distribution in rodent models .
- 19F NMR: Use the compound’s native fluorine atoms for real-time metabolic profiling in liver microsomes .
Applications: - Quantify hepatic clearance using LC-MS/MS .
- Identify metabolites (e.g., sulfoxide derivatives) via high-resolution MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
